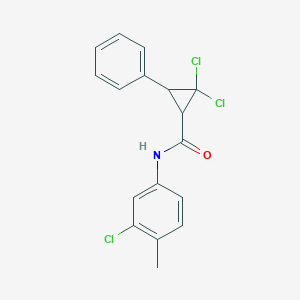![molecular formula C21H19IN2O5S B298377 (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B298377.png)
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as ETMIA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In
Mecanismo De Acción
The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is regulated by a complex network of signaling pathways. This compound has been reported to activate the caspase cascade, which is a key component of the apoptosis pathway. The caspase cascade leads to the activation of downstream effector caspases, which cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against various cancer cell lines. In addition to inducing apoptosis, this compound has also been reported to inhibit cell proliferation and migration. This compound has also been shown to exhibit anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the cytotoxicity of this compound may also affect normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as an anti-cancer agent. Additionally, the potential applications of this compound in material science, particularly in the synthesis of MOFs, should be further explored. Finally, the development of new derivatives of this compound with improved solubility and selectivity may lead to the discovery of new anti-cancer drugs.
Métodos De Síntesis
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodo-6-methoxyphenol with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. This compound has also been studied for its potential applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Propiedades
Fórmula molecular |
C21H19IN2O5S |
|---|---|
Peso molecular |
538.4 g/mol |
Nombre IUPAC |
2-[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C21H19IN2O5S/c1-3-24-20(27)17(30-21(24)23-14-7-5-4-6-8-14)11-13-9-15(22)19(16(10-13)28-2)29-12-18(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)/b17-11+,23-21? |
Clave InChI |
LDVUZKHVPQTQRH-FCBPJKEOSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-(4-chlorophenyl)-5-[(5-chloro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298296.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(3-Bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B298303.png)
![1,7,8,9-Tetrachloro-4-[(4-fluorophenyl)methyl]-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B298307.png)
![2-(3,5-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B298310.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)



![Methyl 2-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B298326.png)